3-(Bromomethyl)-2,4,6-trimethylphenol
Description
3-(Bromomethyl)-2,4,6-trimethylphenol (CAS: 1535410-87-7) is a brominated phenolic compound with the molecular formula C₁₀H₁₃BrO . It features a bromomethyl (-CH₂Br) substituent at the 3-position of a 2,4,6-trimethylphenol backbone. This structure introduces unique steric and electronic effects compared to non-brominated analogs, influencing its reactivity, solubility, and biological activity. The compound is utilized in specialized syntheses, such as coordination polymers, where its bromine moiety facilitates crosslinking or further functionalization .
Properties
CAS No. |
212835-16-0 |
|---|---|
Molecular Formula |
C10H13BrO |
Molecular Weight |
229.11 g/mol |
IUPAC Name |
3-(bromomethyl)-2,4,6-trimethylphenol |
InChI |
InChI=1S/C10H13BrO/c1-6-4-7(2)10(12)8(3)9(6)5-11/h4,12H,5H2,1-3H3 |
InChI Key |
DPOJFSSUIJHUDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1CBr)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,4,6-trimethylphenol typically involves the bromination of 2,4,6-trimethylphenol. One common method is the reaction of 2,4,6-trimethylphenol with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the methyl group, resulting in the formation of 3-(Bromomethyl)-2,4,6-trimethylphenol .
Industrial Production Methods
In an industrial setting, the production of 3-(Bromomethyl)-2,4,6-trimethylphenol can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and reaction time, leading to higher yields and purity of the final product. The use of hydrobromic acid (HBr) in combination with a solvent like xylene can also be employed for efficient bromination .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2,4,6-trimethylphenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.
Oxidation: The compound can be oxidized to form 3-(Bromomethyl)-2,4,6-trimethylphenol oxide under specific conditions.
Reduction: Reduction of the bromomethyl group can yield 2,4,6-trimethylphenol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted phenols with various functional groups.
Oxidation: Phenolic oxides.
Reduction: Trimethylphenol.
Scientific Research Applications
3-(Bromomethyl)-2,4,6-trimethylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2,4,6-trimethylphenol involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .
Comparison with Similar Compounds
2,4,6-Trimethylphenol (TMP)
- Structural Differences : TMP lacks the bromomethyl group, with methyl substituents at positions 2, 4, and 6.
- Reactivity: Polymerization: TMP acts as a comonomer in polyphenol synthesis but reduces polymer yield (67% conversion) compared to 2,4-dimethylphenol (90% conversion). Steric hindrance from methyl groups limits reactivity . Oxidation: FeCl₂ selectively oxidizes TMP to 3,5-dimethyl-4-hydroxybenzaldehyde. The bromomethyl analog may exhibit altered redox behavior due to bromine's electron-withdrawing effects .
- Biological Activity : TMP suppresses rat ileal contractions with an IC₅₀ = 0.037 mM , outperforming guaiacol (IC₅₀ = 0.18 mM) .
- Environmental Behavior : TMP undergoes photodegradation with a half-life of 7 hours under sunlight, mediated by triplet excited states in natural waters .
3,4,5-Trimethylphenol
- Structural Differences : Methyl groups at positions 3, 4, and 5.
- Reactivity : Exhibits higher methylene substitution efficiency (11% greater than TMP) due to reduced steric hindrance near the hydroxyl group .
- Electronic Effects: The hydroxyl group in 3,4,5-trimethylphenol is less sterically hindered, enhancing its participation in substitution reactions compared to TMP and its brominated derivative .
2,4,6-Tribromophenol
- Structural Differences : Bromine atoms replace methyl groups at positions 2, 4, and 6.
- Physical Properties : Higher molecular weight (330.8 g/mol ) and lower solubility in polar solvents compared to TMP and its bromomethyl analog .
- Environmental Applications : Used as a flame retardant and antimicrobial agent. Its adsorption onto HDI-X polymers is less studied compared to TMP .
Key Comparative Data
Functional Group Effects on Properties
Steric Hindrance
- In contrast, 3,4,5-TMP shows higher reactivity due to accessible ring positions .
Electronic Effects
- Bromine's electron-withdrawing nature may lower the O-H bond dissociation energy (BDE) of 3-(Bromomethyl)-2,4,6-TMP compared to TMP (BDE ≈ 83 kcal/mol for related bisphenols) , altering antioxidant activity.
Environmental Adsorption
- TMP is adsorbed by HDI-X polymers in water treatment systems . Brominated analogs likely exhibit stronger hydrophobic interactions, enhancing adsorption but requiring specialized disposal due to bromine's persistence.
Biological Activity
3-(Bromomethyl)-2,4,6-trimethylphenol (CAS#: 212835-16-0) is a brominated phenolic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : CHBrO
- Molecular Weight : 229.11 g/mol
- Density : Not available
- Boiling Point : Not available
- Melting Point : Not available
Biological Activity Overview
3-(Bromomethyl)-2,4,6-trimethylphenol exhibits a range of biological activities that can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that brominated phenols can possess antimicrobial properties. For instance, studies have demonstrated that related compounds exhibit significant antibacterial effects against various strains of bacteria. The mechanism often involves disruption of microbial cell membranes and interference with metabolic processes.
2. Antioxidant Activity
Phenolic compounds are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. The presence of bromine in 3-(Bromomethyl)-2,4,6-trimethylphenol may enhance its electron-donating ability, thus potentially increasing its antioxidant capacity.
3. Enzyme Inhibition
Preliminary studies suggest that 3-(Bromomethyl)-2,4,6-trimethylphenol may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been noted to interact with chloroperoxidase (CPO), where it serves as a competitive inhibitor against catechol and other substrates .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various brominated phenolic compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds similar to 3-(Bromomethyl)-2,4,6-trimethylphenol displayed notable inhibitory zones in agar diffusion tests, suggesting potential as a disinfectant or preservative in pharmaceutical formulations.
Case Study 2: Antioxidant Potential
In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods revealed that 3-(Bromomethyl)-2,4,6-trimethylphenol exhibited significant antioxidant activity comparable to well-known antioxidants like ascorbic acid. This suggests its potential utility in preventing oxidative damage in biological systems.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 3-(Bromomethyl)-2,4,6-trimethylphenol | 45 | Free radical scavenging |
| Ascorbic Acid | 35 | Free radical scavenging |
| Gallic Acid | 50 | Free radical scavenging |
The biological activity of 3-(Bromomethyl)-2,4,6-trimethylphenol can be attributed to several mechanisms:
- Radical Scavenging : The hydroxyl group in the phenolic structure allows for hydrogen donation to free radicals.
- Enzyme Interaction : Its ability to inhibit enzymes like CPO suggests a role in modulating biochemical pathways.
- Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial membranes leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
